molecular formula C16H23NO2 B12114060 4-(4-Benzylpiperidin-1-yl)butanoic acid

4-(4-Benzylpiperidin-1-yl)butanoic acid

Cat. No.: B12114060
M. Wt: 261.36 g/mol
InChI Key: JMBVRASBXNOCEE-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)butanoic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a benzyl group and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)butanoic acid typically involves the reaction of 4-benzylpiperidine with butanoic acid or its derivatives. One common method is the catalytic hydrogenation of 4-benzylpyridine to form 4-benzylpiperidine, which is then reacted with butanoic acid under acidic or basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes followed by purification steps such as crystallization or distillation to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This activity is mediated through its binding to monoamine transporters and subsequent modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperidin-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid chain, which imparts distinct chemical and biological properties. Its selective monoamine releasing activity and potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)butanoic acid

InChI

InChI=1S/C16H23NO2/c18-16(19)7-4-10-17-11-8-15(9-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,19)

InChI Key

JMBVRASBXNOCEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCC(=O)O

Origin of Product

United States

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